molecular formula C37H49ClN2O9S2 B11826578 N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5

N-(m-PEG4)-N'-(Acid-PEG3)-benzothiazole Cy5

カタログ番号: B11826578
分子量: 765.4 g/mol
InChIキー: PEWXFUQTWHPFTH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazolium-based cationic dye with a complex polyether side chain and a propanoic acid terminal group. Its structure features two benzothiazole rings connected via a conjugated pentadienyl linker, functionalized with methoxyethoxy-ethoxyethyl substituents. The chloride counterion balances the positive charge on the benzothiazol-3-ium moiety. Such compounds are typically investigated for optical applications (e.g., fluorescent probes) or bioactivity due to their extended π-conjugation and amphiphilic nature, which enhances membrane permeability .

特性

分子式

C37H49ClN2O9S2

分子量

765.4 g/mol

IUPAC名

3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C37H48N2O9S2.ClH/c1-42-21-22-46-29-30-48-28-25-45-20-17-39-32-10-6-8-12-34(32)50-36(39)14-4-2-3-13-35-38(31-9-5-7-11-33(31)49-35)16-19-44-24-27-47-26-23-43-18-15-37(40)41;/h2-14H,15-30H2,1H3;1H

InChIキー

PEWXFUQTWHPFTH-UHFFFAOYSA-N

正規SMILES

COCCOCCOCCOCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCC(=O)O.[Cl-]

製品の起源

United States

生物活性

Chemical Structure and Properties

The compound's structure features multiple ethylene glycol units and benzothiazole moieties, which are known for their biological significance. The presence of methoxy groups may enhance solubility and bioavailability, which are critical factors in pharmacology.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₁H₄₃ClN₂O₉S₂
Molecular Weight637.28 g/mol

Cytotoxicity Studies

Recent studies have indicated that derivatives of compounds containing benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, PEGylated curcumin derivatives have shown enhanced cytotoxic activity against bladder cancer cells under hypoxic conditions, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study: Curcumin Derivatives

In a comparative study, a specific curcumin derivative (Compound 5 ) was evaluated for its cytotoxic effects on bladder cancer cell lines (5637 and SCaBER) alongside a non-cancerous cell line (MRC-5). The findings revealed that:

  • Compound 5 did not affect MRC-5 cell viability.
  • Under hypoxic conditions, it induced G2/M phase arrest in a dose-dependent manner.
  • Increased expression of stress-related proteins was observed, indicating a potential mechanism of action .

Structure-Activity Relationships (SAR)

The effectiveness of the compound can be attributed to its structural components. The presence of multiple ethylene glycol units may facilitate cellular uptake and improve solubility in biological systems. Additionally, the benzothiazole moieties are known to interact with various biological targets, potentially leading to enhanced anticancer activity.

Toxicological Profile

Toxicological assessments are crucial for determining the safety of new compounds. The compound has been evaluated for acute toxicity and developmental effects. Key findings include:

  • Low acute oral and dermal toxicity.
  • Non-irritating to skin but slightly irritating to eyes.
  • No mutagenic or genotoxic effects were observed in preliminary tests .

NOAEL Determination

The No Observed Adverse Effect Level (NOAEL) was established at 250 mg/kg body weight per day for prenatal developmental toxicity, indicating a threshold below which no significant adverse effects were noted during developmental studies .

類似化合物との比較

Structural Similarity and Tanimoto Index Analysis

Using Tanimoto coefficient-based similarity searches (structural fingerprints, Morgan or MACCS keys), compounds with >70% similarity include:

Compound Name Simplified Structure Tanimoto Score Key Differences
Target Compound Benzothiazolium + pentadienyl + polyether + propanoate Reference structure
SAHA (Vorinostat) Hydroxamic acid + aliphatic chain ~0.70 Lack of benzothiazole; shorter chain
3-Ethyl-2-[...]benzothiazolium iodide Benzothiazolium + ethyl substituents ~0.65 Shorter ethoxy chains; iodide counterion
Aglaithioduline Thioduline core + methoxy groups ~0.68 Different heterocycle; no polyether

Key Insights :

  • The target compound’s extended polyether chain distinguishes it from simpler benzothiazolium derivatives (e.g., ’s 3-ethyl analog), enhancing solubility but complicating synthesis .
Bioactivity and Target Interactions
  • HDAC Inhibition : While SAHA (Tanimoto 0.70) directly inhibits HDACs via zinc chelation, the target compound’s benzothiazole-polyether structure may interact with HDAC surface residues, as seen in docking studies of structurally clustered compounds .
  • Antimicrobial Activity : Benzothiazolium derivatives with polyether chains (e.g., marine alkaloid analogs) exhibit biofilm disruption, likely due to membrane intercalation. The target’s longer ethoxy chain may improve bacterial penetration .
Physicochemical Properties
Property Target Compound 3-Ethyl-Benzothiazolium SAHA
LogP ~1.8 (predicted) ~2.1 1.5
Solubility (H₂O) High (polyether chain) Low Moderate
Synthetic Complexity High (multi-step etherification) Moderate Low

Key Insights :

  • The polyether chain reduces LogP compared to alkyl-substituted benzothiazoles, favoring aqueous solubility .
  • Synthetic challenges align with ’s reports on propanoic acid derivatives, where multi-step etherification requires precise stoichiometry .
Bioactivity Clustering
Chemical Space Mapping

The compound resides in a "NP-like" chemical space (), suggesting natural product-inspired bioactivity despite synthetic origin. Its polyether chain mimics marine alkaloid motifs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。